molecular formula C17H28N4 B11808353 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine

Cat. No.: B11808353
M. Wt: 288.4 g/mol
InChI Key: BQXACZFROBBEAK-UHFFFAOYSA-N
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Description

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridinylpiperazines This compound is characterized by the presence of a pyridine ring linked to a piperazine ring, which is further substituted with an isopropylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine typically involves the reaction of 2-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with 1-isopropylpiperidine under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced piperazine derivatives.

Scientific Research Applications

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridinyl)piperazine: Known for its role as a selective α2-adrenergic receptor antagonist.

    1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with selective receptor binding properties.

Uniqueness

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)piperazine is unique due to the presence of the isopropylpiperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinylpiperazine derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C17H28N4

Molecular Weight

288.4 g/mol

IUPAC Name

1-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C17H28N4/c1-14(2)21-11-4-3-7-16(21)15-6-5-8-19-17(15)20-12-9-18-10-13-20/h5-6,8,14,16,18H,3-4,7,9-13H2,1-2H3

InChI Key

BQXACZFROBBEAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCNCC3

Origin of Product

United States

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